molecular formula C11H16BClO4 B3010757 (3-Butoxy-5-chloro-4-methoxyphenyl)boronic acid CAS No. 2096341-63-6

(3-Butoxy-5-chloro-4-methoxyphenyl)boronic acid

Cat. No.: B3010757
CAS No.: 2096341-63-6
M. Wt: 258.51
InChI Key: ABKGJOLGURRYLI-UHFFFAOYSA-N
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Description

(3-Butoxy-5-chloro-4-methoxyphenyl)boronic acid is a substituted aromatic boronic acid characterized by three distinct functional groups: a butoxy group at position 3, a chloro substituent at position 5, and a methoxy group at position 2. These substituents influence its electronic properties, solubility, and reactivity, making it a candidate for applications in organic synthesis, medicinal chemistry, and materials science. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, sensing systems, and as inhibitors in biochemical assays due to their ability to form reversible covalent bonds with diols and other nucleophiles .

Properties

IUPAC Name

(3-butoxy-5-chloro-4-methoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BClO4/c1-3-4-5-17-10-7-8(12(14)15)6-9(13)11(10)16-2/h6-7,14-15H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKGJOLGURRYLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)OC)OCCCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Butoxy-5-chloro-4-methoxyphenyl)boronic acid typically involves the reaction of the corresponding aryl halide with a boronic acid derivative. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst like Pd(dppf)Cl2.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

(3-Butoxy-5-chloro-4-methoxyphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.

    Phenols: Formed from oxidation of the boronic acid group.

    Substituted Phenyl Derivatives: Formed from nucleophilic substitution of the chloro group.

Scientific Research Applications

Suzuki-Miyaura Coupling Reactions

The primary application of (3-butoxy-5-chloro-4-methoxyphenyl)boronic acid is in Suzuki-Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds. This reaction allows for the synthesis of complex organic molecules, making it a valuable tool in organic chemistry.

Key Features:

  • Facilitates the coupling of aryl halides with various nucleophiles.
  • Enables the construction of diverse molecular architectures.
  • Useful in synthesizing pharmaceutical compounds and agrochemicals.

Functional Polymers

This boronic acid derivative can be incorporated into the synthesis of functional polymers. Its ability to form stable complexes and participate in cross-coupling reactions enhances the properties of these materials.

Applications:

  • Development of conjugated polymers for organic electronics.
  • Creation of materials with tailored properties for optoelectronic devices.

Anticancer Agents

Research has demonstrated that boronic acids, including this compound, can exhibit significant anticancer activity. The incorporation of boronic acid groups into bioactive molecules can enhance their selectivity and pharmacokinetic properties.

Case Studies:

  • Boronic acids have been explored as proteasome inhibitors, similar to bortezomib, a drug used to treat multiple myeloma.
  • Studies indicate that modifications with boronic acids can improve the efficacy of existing anticancer compounds .

Antimicrobial Activity

The compound has also been investigated for its potential antimicrobial properties. Boronic acids can interact with bacterial enzymes, offering a pathway to develop new antibiotics.

Sensors and Delivery Systems

Boronic acids have been utilized in designing sensors and drug delivery systems due to their ability to form reversible covalent bonds with diols.

Applications:

  • Development of glucose sensors based on boronic acid interactions.
  • Creation of targeted drug delivery systems that release therapeutic agents in response to specific stimuli.

This compound's specific combination of functional groups enhances its reactivity and selectivity compared to other similar compounds, making it particularly suitable for targeted applications in both organic synthesis and medicinal chemistry.

Mechanism of Action

The mechanism of action of (3-Butoxy-5-chloro-4-methoxyphenyl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Comparison with Similar Compounds

Substituent Effects on Acidity and Reactivity

The pKa of boronic acids is critical for their reactivity and binding affinity. Substituents such as chloro (electron-withdrawing) and alkoxy groups (electron-donating) modulate acidity:

  • Phenylboronic acid : pKa ≈ 8.86 (unsubstituted) .
  • (3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid (CAS 919496-57-4): The chloro and hydroxy groups lower pKa compared to the target compound, enhancing Lewis acidity and diol-binding capacity .
  • Fluorinated analogs (e.g., trifluoromethyl-substituted boronic acids): Exhibit significantly lower pKa (e.g., 3-AcPBA and 4-MCPBA) due to strong electron-withdrawing effects, improving glucose-binding affinity at physiological pH .
  • Target compound : The 3-butoxy (electron-donating) and 5-chloro (electron-withdrawing) groups create a balanced electronic environment, likely resulting in a pKa closer to 8–9, similar to unsubstituted phenylboronic acid but with altered selectivity in dynamic combinatorial chemistry .

Reactivity in Suzuki-Miyaura Cross-Coupling

Substituents impact reaction efficiency:

  • 3,4-Dichlorophenyl boronic acid : Achieved 68% yield in Pd-catalyzed coupling with aryl halides .
  • 4-Methylphenyl boronic acid : Higher yields (72–74%) due to reduced steric hindrance .
  • Target compound : The bulky 3-butoxy group may reduce coupling efficiency compared to smaller substituents, but the chloro and methoxy groups could enhance regioselectivity in certain substrates.

Comparative Data Table

Compound Name Substituents pKa (Estimated) Suzuki Reaction Yield Biological Activity (IC50) Key References
Phenylboronic acid None 8.86 60–70% N/A
(3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid 3-Cl, 4-OH, 5-OMe ~7.5 Not reported Antimicrobial
3,4-Dichlorophenyl boronic acid 3-Cl, 4-Cl ~8.0 68% N/A
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Methoxyethyl phenoxy ~8.2 Not reported 1 µM (HDAC inhibition)
Target compound 3-OBu, 5-Cl, 4-OMe ~8.5 Pending Hypothesized anticancer

Key Research Findings and Implications

  • Acidity and Binding : The target compound’s moderate pKa suggests suitability for physiological applications, though fluorinated analogs remain superior for glucose sensing .
  • Synthetic Utility : Steric hindrance from the butoxy group may require optimized conditions for cross-coupling, as seen in lower yields for bulky substrates .
  • Therapeutic Potential: Structural analogs with chloro and methoxy groups have demonstrated antiproliferative and enzyme-inhibitory effects, positioning the target compound as a candidate for anticancer drug development .

Biological Activity

(3-Butoxy-5-chloro-4-methoxyphenyl)boronic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of Boronic Acids

Boronic acids are organic compounds that contain a boron atom bonded to hydroxyl and alkyl or aryl groups. They have gained attention for their role in drug discovery, particularly as enzyme inhibitors. The unique reactivity of boronic acids allows them to interact with various biological targets, including proteases and kinases, which can lead to therapeutic applications in cancer, diabetes, and other diseases.

Target Interactions

This compound may interact with several biological targets:

  • Enzymes : It is known to inhibit specific enzymes involved in metabolic pathways.
  • Receptors : The compound may also modulate receptor activity, influencing cellular signaling pathways.

Biochemical Pathways

The compound's biological activity is mediated through various biochemical pathways:

  • Cell Signaling : It can affect pathways related to cell growth and apoptosis.
  • Metabolic Regulation : By inhibiting enzymes like hormone-sensitive lipase (HSL), it may influence lipid metabolism and glucose homeostasis, which is critical in managing conditions like insulin resistance and metabolic syndrome .

In Vitro Studies

Research has demonstrated that boronic acids can significantly impact cellular functions. For instance, studies have shown that this compound can inhibit HSL activity, leading to decreased free fatty acid levels in plasma. This action is beneficial for treating conditions associated with dyslipidemia and obesity .

In Vivo Studies

In animal models, the administration of boronic acid derivatives has shown promising results in reducing plasma lipid levels without significant toxicity. For example, compounds similar to this compound have been tested for their ability to lower cholesterol levels effectively .

Case Studies

  • Insulin Resistance : A study investigated the effects of boronic acids on insulin sensitivity. The results indicated that these compounds could enhance insulin signaling pathways, leading to improved glucose uptake in muscle tissues.
  • Cancer Therapy : Research into the use of boronic acids as proteasome inhibitors has shown that they can induce apoptosis in cancer cells by disrupting protein degradation pathways. This mechanism is crucial for developing new cancer therapies targeting proteasome activity .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
Enzyme InhibitionInhibits hormone-sensitive lipase (HSL)
Metabolic EffectsReduces plasma free fatty acids
Cancer Cell ApoptosisInduces apoptosis through proteasome inhibition
Insulin SensitivityEnhances insulin signaling pathways

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